Product packaging for 4-(Pyrene-1-carbonyl)benzoic acid(Cat. No.:CAS No. 88475-91-6)

4-(Pyrene-1-carbonyl)benzoic acid

Cat. No.: B14384761
CAS No.: 88475-91-6
M. Wt: 350.4 g/mol
InChI Key: DLHIMCRXEFDCTP-UHFFFAOYSA-N
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Description

4-(Pyrene-1-carbonyl)benzoic acid is a polycyclic aromatic hydrocarbon (PAH) derivative designed for advanced materials science and supramolecular chemistry research. This compound integrates a benzoic acid moiety with a pyrene carbonyl system, making it a valuable building block. The extended, rigid, and planar pyrene core is known for its exceptional photophysical properties, including a long fluorescence lifetime and a strong tendency to form excimers, which is highly sensitive to the local environment . The benzoic acid group provides a versatile handle for further functionalization, such as forming esters or amides, or for coordination within metal-organic frameworks (MOFs) . Researchers can exploit this compound in the development of organic electronic devices like OLEDs and field-effect transistors, as well as in the construction of fluorescent sensors for ions and small molecules . Its structure also promotes π-π stacking and CH-π interactions, which are crucial for non-covalently functionalizing surfaces like graphene and carbon nanotubes, or for studying molecular recognition events . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O3 B14384761 4-(Pyrene-1-carbonyl)benzoic acid CAS No. 88475-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88475-91-6

Molecular Formula

C24H14O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-(pyrene-1-carbonyl)benzoic acid

InChI

InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27)

InChI Key

DLHIMCRXEFDCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Synthetic Routes and Chemical Modifications of 4 Pyrene 1 Carbonyl Benzoic Acid

Established Synthetic Pathways for the Pyrene-Carbonyl-Benzoic Acid Linkage

The construction of the key pyrene-carbonyl-benzoic acid linkage is central to the synthesis of the title compound. The primary methods involve forming the carbonyl bridge through acylation reactions or by coupling pre-functionalized pyrene (B120774) and benzoic acid derivatives.

Friedel-Crafts acylation is a prominent method for creating the aryl ketone structure within 4-(pyrene-1-carbonyl)benzoic acid. This reaction typically involves the electrophilic substitution of a pyrene ring with a benzoyl derivative. One common approach is the acylation of pyrene with 4-(chlorocarbonyl)benzoic acid methyl ester. This reaction is generally carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent. The resulting methyl ester of this compound can then be hydrolyzed to yield the final carboxylic acid product. prepchem.com

The progressive acylation of pyrene has been studied, and it is known that the reaction conditions can influence the position of substitution on the pyrene nucleus. rsc.org For the synthesis of the 1-substituted isomer, careful control of the reaction parameters is necessary to achieve high regioselectivity. The use of specific solvent systems, such as a mixture of poly(phosphoric acid) and phosphorous pentoxide, has also been reported for Friedel-Crafts acylation reactions of pyrene, offering an alternative medium for the reaction. researchgate.net

Table 1: Key Reagents in Friedel-Crafts Acylation for this compound Synthesis

ReagentRole
PyreneStarting aromatic hydrocarbon
4-(Chlorocarbonyl)benzoic acid methyl esterAcylating agent
Aluminum chlorideLewis acid catalyst
Benzene (B151609)Solvent
Potassium hydroxide (B78521) / Methanol (B129727)Reagents for ester hydrolysis

While direct acylation is a common route, modern cross-coupling reactions offer alternative strategies for connecting pyrene and benzoic acid moieties, although they are more frequently reported for related structures. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govrsc.org For example, a synthetic strategy could involve the coupling of a pyreneboronic acid with a 4-halobenzoic acid derivative, or conversely, a 1-halopyrene with a 4-carboxyphenylboronic acid.

Another relevant coupling strategy is the palladium-mediated C-N bond formation, which is used to synthesize pyrenyl-nucleoside adducts and demonstrates the versatility of palladium catalysis in functionalizing pyrene. nih.gov Although this specific reaction forms a C-N bond rather than the C-C bond of the carbonyl bridge, the underlying principles of activating and coupling a pyrene derivative are pertinent.

Functional Group Interconversions on this compound

The carboxylic acid and the pyrene nucleus of this compound are both amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid group is a versatile handle for further functionalization, most commonly through esterification and amide bond formation.

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form an ester. iajpr.comlibretexts.org This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orggoogle.com For instance, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-(pyrene-1-carbonyl)benzoate. libretexts.org

Amide bond formation involves the coupling of the carboxylic acid with an amine. researchgate.netucl.ac.uk Direct condensation is often difficult, so the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. masterorganicchemistry.com Alternatively, coupling reagents that facilitate the reaction by forming a reactive intermediate in situ are widely used. ucl.ac.uknih.gov A variety of amines can be used to generate a library of amide derivatives with different properties. The reaction of carboxylic acid salts with isocyanates at room temperature also presents a facile route to amides. nih.gov

Table 2: Common Reagents for Esterification and Amidation

ReactionReagent ClassExample Reagents
EsterificationAlcohols, Acid CatalystsEthanol, Isopropanol, Sulfuric Acid
Amide FormationActivating Agents, AminesThionyl chloride, Oxalyl chloride, Aniline, TiCl4

The pyrene core itself can undergo further chemical reactions, although these must be chosen carefully to avoid reacting with the existing functional groups. Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the pyrene ring. The positions of substitution will be directed by the existing carbonyl group.

Metabolic studies of related polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) show that enzymatic oxidation can lead to the formation of epoxides, diols, and quinones on the aromatic core. nih.gov While these are biological transformations, they highlight the potential reactive sites on the pyrene structure and suggest pathways for synthetic modifications to create derivatives with altered electronic and biological properties.

Scalable Synthesis and Yield Optimization Studies

For practical applications, the synthesis of this compound must be scalable and efficient. Research in this area focuses on optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Studies on related benzoic acid syntheses have shown that factors such as catalyst choice, solvent, temperature, and reaction time are critical for achieving high yields. researchgate.net

For the Friedel-Crafts acylation route, optimization would involve screening different Lewis acids, adjusting the stoichiometry of the reactants, and finding the optimal temperature and time to favor the desired 1-substitution pattern and minimize the formation of byproducts. In the subsequent hydrolysis step, the choice of base, solvent, and temperature can affect the reaction rate and the purity of the final product. prepchem.com For coupling-based strategies, catalyst loading, ligand choice, and reaction conditions would be the primary variables for optimization. The development of greener synthesis methods, potentially using microwave irradiation to accelerate reactions, is also an area of interest for improving the scalability and sustainability of the synthesis. ambeed.com

Atom Economy and Green Chemistry Considerations in Synthesis

The synthesis of this compound, like many chemical syntheses, can be evaluated through the lenses of atom economy and the principles of green chemistry. These concepts provide a framework for assessing the efficiency and environmental impact of a chemical process.

Atom Economy

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no atoms wasted as byproducts. wiley-vch.de

A common route to this compound involves the hydrolysis of its methyl ester precursor, 4-[(1-Pyrenyl)carbonyl]benzoic acid, methyl ester. prepchem.com This reaction is typically carried out using a base like potassium hydroxide (KOH) in a solvent mixture. prepchem.com

The basic reaction is: C₂₅H₁₆O₃ + KOH → C₂₄H₁₄O₃K + CH₃OH Reactants: 4-[(1-Pyrenyl)carbonyl]benzoic acid, methyl ester and Potassium Hydroxide Products: Potassium 4-(pyrene-1-carbonyl)benzoate and Methanol

Following an acidic workup, the final product, this compound, is obtained. In this process, the atoms of the methyl group (CH₃) from the ester and the potassium and hydrogen atoms from KOH are not incorporated into the final desired product but instead form a byproduct (methanol). This inherent formation of a byproduct means the reaction has an atom economy of less than 100%.

Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov The synthesis of this compound can be analyzed against several of the twelve principles of green chemistry. nih.gov

Analysis of a Typical Synthesis Route:

A documented synthesis involves dissolving the methyl ester of this compound in benzene, followed by the addition of potassium hydroxide dissolved in methanol and boiling the mixture. prepchem.com

Green Chemistry PrincipleAssessment of the Synthesis of this compound
1. Waste Prevention The hydrolysis step generates byproducts (e.g., methanol), which constitutes waste. This indicates that the process is not optimally designed to prevent waste. uniroma1.it
2. Atom Economy As discussed, the atom economy is below 100% due to the formation of byproducts from the protecting group (methyl) and the reagent (KOH). wiley-vch.de
3. Less Hazardous Chemical Syntheses The use of benzene as a solvent is a significant drawback. Benzene is a known carcinogen and is highly flammable and toxic. Methanol is also a toxic substance. prepchem.com
5. Safer Solvents and Auxiliaries This principle is violated by the use of benzene. prepchem.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives like water, ethanol, or other green solvents. nih.gov
6. Design for Energy Efficiency The reaction requires boiling, which implies a significant energy input. prepchem.com Processes that can be conducted at ambient temperature and pressure are considered more energy-efficient and thus "greener". uniroma1.it
8. Reduce Derivatives The synthesis relies on a precursor (the methyl ester), which acts as a protected form of the carboxylic acid. This use of a protecting group necessitates additional steps (protection and deprotection), which reduces overall efficiency and generates waste. wiley-vch.de

Potential for Greener Synthetic Routes:

Developing a "greener" synthesis for this compound would involve addressing the shortcomings identified above. Potential improvements could include:

Alternative Solvents: Replacing benzene with a more environmentally benign solvent.

Catalytic Methods: Employing catalytic methods instead of stoichiometric reagents like KOH could improve atom economy and reduce waste. For instance, catalytic oxidation of a suitable precursor could be explored. Research has shown that systems based on cobalt acetate (B1210297) can catalyze the oxidation of methylarenes to benzoic acids, which could be a more efficient pathway if a suitable starting material is designed. researchgate.net

Process Intensification: The use of continuous flow reactors could offer better control over reaction conditions, potentially reducing reaction times and energy consumption while improving safety. nih.gov

One-Pot Synthesis: Designing a synthetic route that combines multiple steps into a single "pot" can reduce the need for intermediate purification steps, thus saving solvents and energy and reducing waste. nih.gov

Research into the synthesis of various benzoic acid derivatives is ongoing, with a focus on developing more sustainable and efficient methods that align with the principles of green chemistry. researchgate.netrsc.org

Advanced Spectroscopic and Photophysical Studies of 4 Pyrene 1 Carbonyl Benzoic Acid

Electronic Absorption Properties and Chromophoric Contributions

The electronic absorption spectrum of pyrene-containing compounds is primarily characterized by the transitions within the pyrene (B120774) moiety. The absorption spectrum of pyrene itself features several distinct bands. In the case of 4-(pyrene-1-carbonyl)benzoic acid and its derivatives, the core pyrene structure remains the dominant chromophore.

The absorption spectra of pyrene derivatives typically show characteristic bands corresponding to the pyrene core. For instance, pyrene-based discotic materials exhibit intense absorption bands that are attributed to the π-π* transitions of the conjugated pyrene system. researchgate.net The presence of the benzoic acid group, connected via a carbonyl linker, can cause slight shifts in the absorption maxima compared to unsubstituted pyrene, due to electronic effects and potential changes in molecular planarity.

The primary chromophoric contributions arise from the extended π-conjugated system of the pyrene ring. The benzoic acid moiety's own absorption in the UV region is generally less intense and can be masked or overlap with the stronger pyrene absorptions. rsc.org The interaction between the carbonyl group and the pyrene ring can influence the energy levels of the molecular orbitals, leading to subtle modifications in the absorption profile.

Table 1: Representative UV-Vis Absorption Data for Pyrene Derivatives

Compound Type Solvent Absorption Maxima (λ_max, nm) Reference
Pyrene Methanol (B129727) ~338 nih.gov
Pyrene-based discotic derivatives CH2Cl2 Varies with substitution researchgate.net
Pyrene-1-carboxylic acid (acidic form) Water (pH 2) Not specified nih.gov
Pyrene-1-carboxylate (basic form) Water (pH 9.4) Not specified nih.gov
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy) Various ~390 acs.orgnih.gov

This table provides representative data for related pyrene compounds to illustrate typical absorption characteristics. Specific values for this compound may vary.

Fluorescence Emission Characteristics

The fluorescence of this compound is highly sensitive to its local environment, concentration, and state of aggregation. This sensitivity stems from the unique photophysical properties of the pyrene core.

When sufficiently dilute in a suitable solvent, this compound is expected to exhibit characteristic monomer fluorescence. This emission originates from an excited singlet state (S1) of an isolated molecule decaying back to the ground state (S0). A hallmark of pyrene monomer emission is its well-resolved vibronic structure, which typically displays five distinct peaks. nih.gov This fine structure arises from the coupling of the electronic transition with various vibrational modes of the pyrene ring. The relative intensities of these vibronic bands are sensitive to the polarity of the surrounding medium. nih.gov

For pyrene-labeled proteins, this monomer emission typically occurs in the 375 to 410 nm range. nih.gov Similarly, pyrene-1-carboxylate, the ionized form of a related acid, shows a maximum emission at 380.5 nm. nih.gov

One of the most notable features of pyrene and its derivatives is the formation of "excimers" (excited state dimers). An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule, a process that is highly dependent on their proximity (typically within ~10 Å) and concentration. nih.govnih.gov

This process is diffusion-controlled in solution. chemrxiv.org As the concentration of the pyrene derivative increases, the probability of an excited monomer encountering a ground-state monomer within its fluorescence lifetime rises, leading to the formation of an excimer. nih.gov Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the structured monomer emission, often appearing around 460-475 nm. nih.govnih.govnih.gov The appearance and intensity of this excimer band are direct indicators of molecular aggregation or proximity. nih.govnih.gov In the solid state or in highly aggregated forms, this excimer emission can become the dominant de-excitation pathway. rsc.org

The fluorescence of pyrene derivatives is exquisitely sensitive to the polarity of the local environment, a phenomenon known as solvatochromism. The vibronic bands of the pyrene monomer emission show different sensitivities to solvent polarity. nih.gov This environmental sensitivity can be exploited to probe the microenvironment of the molecule, for example, whether it is in a polar or non-polar medium. nih.govresearchgate.net

For pyrene derivatives with a carboxylic acid group, such as pyrene-1-carboxylic acid, the protonation state of the acid also dramatically affects the emission. The acidic (protonated) form and the basic (deprotonated) carboxylate form have distinct emission spectra. For pyrene-1-carboxylic acid, the protonated form (pyrene-COOH) has a maximum emission at 415 nm, while the deprotonated form (pyrene-COO⁻) has its maximum at 380.5 nm. nih.gov This indicates that the excited state is a better proton acceptor than the ground state.

While pyrene itself typically suffers from aggregation-caused quenching (ACQ) in the solid state, where strong π-π stacking leads to non-radiative decay, it can be a building block for molecules exhibiting aggregation-induced emission (AIE). nih.govrsc.org AIE is a phenomenon where a molecule is non-emissive or weakly fluorescent in solution but becomes highly luminescent upon aggregation. nih.gov

For pyrene derivatives, AIE or the related aggregation-induced emission enhancement (AIEE) can be achieved by introducing substituents that restrict intramolecular motions (such as rotation or vibration) upon aggregation. rsc.orgrsc.org For example, introducing a benzoyl group to pyrene can induce AIE, where weak emission in solution gives way to strong excimer emission in the aggregated state due to the rigidification of the structure. rsc.org Dipodal pyrene probes have also been shown to exhibit AIEE, producing dominant excimer fluorescence in aqueous solutions. researchgate.net In some cases, a different mechanism called dissolution-enhanced emission (DEE) has been observed for tetracarboxylic acid derivatives of pyrene, where deprotonation and dissolution in water lead to strong fluorescence by suppressing ACQ through electrostatic repulsion. rsc.org

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides crucial insights into the excited-state dynamics of this compound by measuring the decay of its fluorescence intensity over time. These measurements allow for the determination of fluorescence lifetimes (τ), which are characteristic of the excited state and sensitive to various dynamic processes such as quenching, energy transfer, and excimer formation.

The fluorescence lifetime of the pyrene monomer is typically long, on the order of tens to hundreds of nanoseconds in the absence of quenchers. chemrxiv.org For example, benzo[a]pyrene (B130552) in a deoxygenated solution has a monomer lifetime of 25 ns. nih.gov However, this lifetime can be significantly affected by the molecular environment.

The protonation state of a carboxylic acid group can also have a substantial impact on the fluorescence lifetime. For pyrene-1-carboxylic acid in water, the deprotonated carboxylate form (pyrene-COO⁻) at pH 9.4 has a long lifetime of 32.5 ns. nih.gov In contrast, the protonated form (pyrene-COOH) at pH 2 has a much shorter lifetime of 5.4 ns. nih.gov This difference reflects the different decay pathways available to the two species.

The formation of excimers introduces additional complexity to the fluorescence decay kinetics. The decay profile of a system with both monomer and excimer emission often requires multi-exponential fitting, reflecting the rise time of the excimer and the decay of both the monomer and excimer species. nih.gov

Table 2: Representative Fluorescence Lifetime Data for Pyrene Derivatives

Compound Conditions Emission Wavelength (nm) Lifetime (τ, ns) Reference
Pyrene-1-carboxylate (pyrene-COO⁻) Water, pH 9.4 381 32.5 nih.gov
Pyrene-1-carboxylic acid (pyrene-COOH) Water, pH 2 420 5.4 nih.gov
Benzo[a]pyrene Air-saturated solution Not specified 11.4 nih.gov
Benzo[a]pyrene Nitrogen-saturated solution Not specified 25 nih.gov
Benzo[a]pyrene with ct-DNA Solution Not specified 0.38, 2.1, 8.2 (multi-exponential) nih.gov

This table presents lifetime data for related pyrene compounds to illustrate the influence of environment and chemical form on excited-state decay.

Supramolecular Chemistry and Self Assembly of 4 Pyrene 1 Carbonyl Benzoic Acid Systems

Hydrogen Bonding Interactions in Directed Assembly

The carboxylic acid moiety of 4-(Pyrene-1-carbonyl)benzoic acid is a primary driver in its self-assembly process through the formation of strong and directional hydrogen bonds. Typically, carboxylic acids form highly stable centrosymmetric dimers via O–H⋯O hydrogen bonds between two acid groups. This robust and predictable interaction is a common supramolecular synthon used in crystal engineering.

In systems involving benzoic acid and its derivatives, these hydrogen-bonding patterns are well-established. For instance, in co-crystals of benzoic acid with other molecules like L-proline, the carboxylic acid group dictates the primary hydrogen-bonded network. nih.gov The formation of these bonds is a key factor in the assembly of primary structural motifs. nih.gov In the case of this compound, it is expected that the carboxylic acid groups will form similar dimeric structures, creating a defined and directional linkage between molecules. The strength and geometry of these hydrogen bonds provide the initial framework for the higher-order assembly of the molecules. Furthermore, the amide group, which is structurally similar to the carbonyl-benzoic acid linkage, is also known to promote hydrogen bonding, contributing positively to the self-assembly of complex pyrene (B120774) derivatives. mdpi.com

π-π Stacking Phenomena and Intermolecular Packing

The large, electron-rich pyrene core of this compound is central to its self-assembly through π-π stacking interactions. Polycyclic aromatic hydrocarbons like pyrene have a strong tendency to stack in order to maximize favorable van der Waals forces and minimize unfavorable interactions with their surroundings. mdpi.comresearchgate.net These stacking interactions are a dominant feature in the supramolecular behavior of pyrene-containing molecules. researchgate.net

The stacking can occur in several geometries, most commonly in a "sandwich" (graphitic AA type) or "slipped parallel" (AB type) arrangement. arxiv.org High-level calculations on pyrene dimers and larger polyaromatic hydrocarbon sheets show that these interactions can lead to significant binding energies and specific intermolecular distances, often smaller than typical van der Waals distances. arxiv.org In the solid state, these π-π stacking interactions, in conjunction with hydrogen bonding, will direct the intermolecular packing. The balance between the planar stacking of the pyrene units and the directional hydrogen bonding of the benzoic acid groups is crucial in determining the final crystal structure and morphology of the assembled material. The large, rigid π-conjugated plane of the pyrene promotes strong intermolecular interactions, which can lead to macroscopically regular structures. mdpi.com

Interaction TypeParticipating MoietiesTypical Role in AssemblyReference
Hydrogen Bonding (O–H⋯O)Carboxylic Acid GroupsForms primary directional dimers and chains. nih.govnih.gov
π-π StackingPyrene CoresDrives aggregation and packing of aromatic planes. mdpi.comresearchgate.netarxiv.org
Edge-to-Face π-StackingBenzoic Acid RingsContributes to the 3D supramolecular network. nih.gov

Formation of Organized Nanostructures (e.g., films, fibers, vesicles)

The cooperative action of hydrogen bonding and π-π stacking in this compound is expected to drive the formation of various well-defined nanostructures. The directional nature of hydrogen bonds often leads to one-dimensional growth, while the stacking of pyrene units provides cohesion, resulting in structures like fibers, ribbons, and wires.

For example, a similarly structured pyrene derivative containing amide linkages, which also facilitate hydrogen bonding, has been shown to self-assemble into dendritic or reticulated-like structures. mdpi.com The combination of the rigid pyrene core and directional intermolecular forces promotes the formation of these regular, macroscopic structures. In aqueous environments or specific solvent mixtures, the amphiphilic nature of molecules with large hydrophobic pyrene units and hydrophilic functional groups can lead to the formation of micelles or vesicles. Pyrene-substituted amphiphilic polymers have been observed to form spherical micellar structures in water/methanol (B129727) mixtures. researchgate.net It is therefore plausible that this compound could self-assemble into a variety of organized nanostructures, such as films, fibers, or vesicles, depending on the assembly conditions like solvent, temperature, and concentration.

Host-Guest Chemistry and Molecular Recognition

The distinct structural components of this compound give it potential for applications in host-guest chemistry and molecular recognition. The electron-rich cavity of the pyrene ring can act as a binding site for suitable guest molecules, particularly those that are electron-deficient, through π-π stacking interactions. This principle is utilized in metallo-tweezers with pyrene-NHC ligands for the recognition of polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Simultaneously, the carboxylic acid group can participate in molecular recognition through hydrogen bonding. It can bind to complementary functional groups, such as pyridines or amides, to form predictable supramolecular synthons. nih.gov This dual functionality allows for the design of complex host-guest systems. For instance, a covalent organic framework functionalized with bipyridine and using benzoic acid as a guest demonstrated a synergistic catalytic system, highlighting how these interactions can be harnessed. acs.org The ability of this compound to engage in both π-π stacking and hydrogen bonding makes it a candidate for developing receptors that can selectively bind guests through multiple non-covalent interactions.

Influence of Molecular Geometry on Supramolecular Architecture

This flexibility allows the molecule to adopt different conformations, which can significantly impact the packing in the solid state. The relative orientation of the pyrene and benzoic acid moieties will determine how efficiently the molecules can satisfy both the π-π stacking requirements of the pyrene cores and the hydrogen-bonding geometry of the carboxylic acid groups. In the co-crystal structure of benzoic acid and L-proline, for example, the arrangement of the benzoic acid molecules, including edge-to-face π-π stacking, is a key supramolecular feature. nih.gov The geometry of the linker in this compound will influence the accessibility of the carboxylic acid for hydrogen bonding and the planarity for optimal stacking, ultimately guiding the assembly into a specific, thermodynamically favored supramolecular architecture.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. The careful selection of these components allows for the creation of MOFs with desired properties for specific applications. semanticscholar.orgrsc.org Pyrene-based ligands like 4-(Pyrene-1-carbonyl)benzoic acid are particularly valuable in MOF synthesis due to their unique optical and electronic characteristics. researchgate.netrsc.org The resulting pyrene-based MOFs often exhibit high porosity, tunable functionalities, and the ability to encapsulate other molecules. rsc.org

The synthesis of MOFs using pyrene-based ligands has been a significant area of research. researchgate.netrsc.org For instance, the ligand 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), which shares the pyrene-benzoic acid motif, has been synthesized through a Suzuki-Miyaura reaction. scispace.com This tetratopic ligand, with its central pyrene (B120774) core and four benzoic acid groups, facilitates the construction of highly porous and stable frameworks.

The synthesis often involves solvothermal methods, where the metal salt and the organic linker are reacted in a solvent at elevated temperatures. For example, a zinc-based MOF was synthesized using 4-dimethylaminobenzoic acid and Zn(NO₃)₂·6H₂O in a mixed solvent system. nih.gov Similarly, a cadmium-based MOF, WYU-11, was synthesized from 1,3,6,8-tetrakis(3-carboxyphenyl)pyrene and Cd(NO₃)₂·4H₂O. nih.gov The use of benzoic acid as a modulating reagent is also a common strategy in the synthesis of zirconium-based MOFs to control defect formation. acs.org

A notable example is the synthesis of two isostructural pyrene-based MOFs, [M₂(TBAPy)(H₂O)₂]·(Guests)x (where M = Co or Zn), using 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) under a combination of hydro/solvothermal and ionothermal conditions. These MOFs feature 2D layered porous networks built from paddlewheel units. researchgate.net

Table 1: Examples of MOFs Synthesized with Pyrene-Benzoic Acid Type Linkers

MOF Name/CodeMetal IonPyrene-Based LigandSynthesis MethodKey Structural Feature
[In₂(OH)₂(TBAPy)] In(III)1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)SolvothermalPermanently microporous fluorescent framework
WYU-11 Cd(II)1,3,6,8-tetrakis(3-carboxyphenyl)pyrene (H₄PTTB)SolvothermalStable in acid, base, and various organic solvents
[Co₂(TBAPy)(H₂O)₂] Co(II)1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy)Hydro/Solvothermal & Ionothermal2D layered porous network with paddlewheel units
[Zn₂(TBAPy)(H₂O)₂] Zn(II)1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy)Hydro/Solvothermal & Ionothermal2D layered porous network with paddlewheel units
PCN-134 Zr(IV)Mixed-linker system with a pyrene-based componentThermodynamically guided3D layer-pillar structure

This table is generated based on data from scientific research articles.

The properties of MOFs incorporating this compound and its derivatives can be fine-tuned for various applications. The inherent fluorescence of the pyrene unit makes these MOFs promising for luminescence-based sensing. rsc.org The coordination of the pyrene ligand to metal centers can create new photophysical and photochemical properties not seen in the isolated molecule. semanticscholar.orgrsc.org

The structural variability and aromaticity of pyrene-based ligands allow for the creation of MOFs with large surface areas and specific pore sizes and shapes, which is advantageous for gas adsorption and separation. rsc.org The strong π-π stacking interactions between the pyrene moieties and guest molecules can enhance the efficiency of these processes. rsc.org For instance, a systematic study of CO₂ adsorption in a series of zinc-based MOFs with the TBAPy ligand revealed that pore topology and chemistry are crucial for their adsorption characteristics. acs.orgnih.gov Frameworks with narrower pores showed higher CO₂ uptake at low pressures due to confinement effects, while at higher pressures, the pore volume became the dominant factor. nih.gov

Furthermore, the introduction of pyrene-based ligands can improve electron transfer efficiency, making these MOFs suitable for heterogeneous catalysis. rsc.org The catalytic activity of a zirconium-based MOF was evaluated in the esterification of palmitic acid, demonstrating the potential of these materials in biofuel production. researchgate.net

Polymeric and Conjugated Microporous Materials

Beyond crystalline MOFs, this compound and its derivatives are utilized in the synthesis of amorphous porous polymers, such as conjugated microporous polymers (CMPs). These materials have garnered significant interest for applications in energy storage and conversion. rsc.orgbohrium.comresearchgate.net

Redox-active CMPs have been fabricated using pyrene-4,5,9,10-tetraone building blocks through Suzuki or Sonogashira-Hagihara coupling reactions. rsc.orgbohrium.comresearchgate.netacs.org For example, two novel CMPs, BC-PT and TPA-PT, were synthesized from 2,7-dibromopyrene-4,5,9,10-tetraone. rsc.orgresearchgate.net These materials exhibit promising electrochemical properties for supercapacitor applications. The BC-PT CMP, for instance, showed a high specific capacitance and excellent cyclability, which was attributed to its high specific surface area, large pore volume, and good conductivity. rsc.orgresearchgate.net

Table 2: Performance of a Pyrene-Based Conjugated Microporous Polymer in a Supercapacitor

PropertyValue
Specific Capacitance (Three-electrode setup) 373 F g⁻¹ at 1.0 A g⁻¹
Capacitance Retention (Three-electrode setup) 94.37% after 5000 cycles at 10 A g⁻¹
Specific Capacitance (Two-electrode setup) 107 F g⁻¹ at 1.2 A g⁻¹
Capacitance Retention (Two-electrode setup) 97.69% after 5000 cycles at 10 A g⁻¹
Energy Density (Two-electrode setup) 14.86 W h kg⁻¹

Data for BC-PT CMP, based on scientific research articles. rsc.orgresearchgate.net

Optoelectronic Device Components

The unique photophysical properties of pyrene derivatives, such as high fluorescence quantum yields and long-lived excited states, make them ideal candidates for use in optoelectronic devices. rsc.orgnih.gov

Pyrene-based materials are considered excellent organic electroluminescent materials for applications in organic light-emitting diodes (OLEDs). researchgate.net The pyrene moiety itself is a blue luminophore, known for its high chemical stability and favorable charge carrier properties. nih.gov However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in the emission spectrum, resulting in less pure blue light. nih.gov

To overcome this, molecular design strategies are employed to reduce intermolecular aggregation. For example, the synthesis of pyrene-benzimidazole derivatives with bulky substituents has been shown to decrease crystallinity and dye aggregation, leading to efficient and pure blue photo- and electroluminescence. nih.gov An OLED device using one such compound as the emissive layer exhibited pure blue electroluminescence with a notable external quantum efficiency. nih.gov

In the field of organic photovoltaics (OPVs), pyrene-based materials are used as electron donor segments in conjugated polymers. mdpi.com The rigid and planar nature of pyrene can facilitate efficient charge transport. mdpi.com The functionalization of the pyrene core allows for the tuning of the optical and electrochemical properties of the resulting polymers. mdpi.com

For example, two novel conjugated polymers, PPyQxff and PPyQx, were synthesized using a pyrene donor unit and a quinoxaline (B1680401) acceptor unit for use in bulk heterojunction solar cells. mdpi.com The introduction of fluorine atoms to the quinoxaline moiety in PPyQxff led to a slight lowering of the highest occupied molecular orbital (HOMO) energy level compared to the non-fluorinated PPyQx, which can lead to better air stability and a higher open-circuit voltage in OPV devices. mdpi.com

Furthermore, the concept of using donor-acceptor blends from OPV research is being applied to photocatalytic hydrogen production. acs.org The efficient charge separation at the heterojunction is a key principle that can be translated to solar fuel applications. acs.org

Chemical Sensing and Biosensing Applications

The core of sensing applications for fluorescent molecules like this compound lies in their ability to signal the presence of a specific analyte through a detectable change in their fluorescence emission. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.

The detection of various metal ions and anions is crucial in environmental monitoring, industrial process control, and biological systems. Fluorescent chemosensors offer a highly sensitive and selective means for such detection. The carboxylic acid group and the carbonyl oxygen in this compound present potential coordination sites for metal cations, while the pyrene unit acts as the fluorescent reporter.

However, a thorough review of available scientific literature reveals a lack of specific studies detailing the use of this compound for the detection of metal ions or anions. While other functionalized pyrene derivatives have been successfully employed as sensors—for instance, a pyrene-pyrazole based Schiff base ligand has demonstrated a "turn-off" response for Cu²⁺ and Fe²⁺ ions mdpi.com and pyrene-functionalized nanojars have been studied for anion binding nih.gov—no such data is currently published for this compound itself.

The sensitivity of the carboxylic acid group to changes in proton concentration makes molecules like this compound theoretical candidates for pH sensing. The protonation state of the benzoic acid moiety can influence the electronic properties of the entire molecule, potentially leading to a pH-dependent fluorescent response.

Despite this theoretical potential, there are no specific research findings or published data on the application of this compound as a pH sensor or a broader environmental probe. Research in this area has focused on other pyrene derivatives, such as a pH-switched probe based on a pyrene and pyridine (B92270) unit, which has been used for ratiometric detection in acidic conditions. rsc.org

The detection of trace amounts of explosives, such as nitroaromatic compounds, and volatile organic compounds (VOCs) is of paramount importance for security and environmental safety. The electron-rich pyrene core of this compound could theoretically interact with electron-deficient nitroaromatic compounds, leading to fluorescence quenching.

While the broader class of pyrene-based materials has shown significant promise in this area—for example, polymers derived from 1,3,6,8-tetrakis(4-formylphenyl)pyrene are effective in detecting picric acid nih.gov—there is currently no scientific literature that documents the use or efficacy of this compound specifically for sensing small organic molecules like explosives or VOCs.

Computational and Theoretical Chemistry of 4 Pyrene 1 Carbonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic and structural properties of molecules like 4-(pyrene-1-carbonyl)benzoic acid at an atomic level. These methods, particularly Density Functional Theory (DFT), provide a foundational understanding of the molecule's geometry, electronic orbital distributions, and photophysical behavior.

Ab initio quantum calculations are employed to determine the most stable three-dimensional arrangement of atoms in the ground state. For the related pyrene-1-carboxylic acid, these calculations reveal that the bond connecting the pyrene (B120774) ring system to the carboxyl group possesses a degree of aromatic character. The geometry is largely planar, though some torsional angles exist between the pyrene and carboxylic acid moieties.

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich pyrene ring, while the LUMO may extend over both the pyrene and the carbonyl/benzoic acid portions, indicating potential for intramolecular charge transfer (ICT) upon excitation. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. Computational studies on pyrene substituted with a carboxyl group (COOH) have calculated this energy gap.

Computational ParameterValue (eV)Method/Basis Set
HOMO-LUMO Energy Gap~3.62B3LYP/6-311++G(d,p)

This table presents the calculated HOMO-LUMO energy gap for pyrene substituted with a carboxyl group, which serves as an approximation for the title compound. The value indicates the energy required for electronic excitation.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling the electronic states that the molecule can access after absorbing light. These calculations are crucial for predicting and interpreting photophysical properties such as absorption and emission spectra.

For pyrene-1-carboxylic acid, excited-state calculations show that upon electronic excitation, the aromatic character of the bond between the pyrene ring and the carboxyl group strengthens. This increased stabilization in the excited state is a key factor in explaining the observed changes in the molecule's properties upon absorbing light. One of the most significant predicted and observed photophysical changes is the shift in the acidity constant (pKₐ). Pyrene-1-carboxylic acid has a ground-state pKₐ of approximately 4, but in the excited state, this value increases to about 8. nih.gov This phenomenon, known as photoacidity, is a direct consequence of the altered electronic distribution in the excited state, which makes the carboxylate form more stable. nih.gov Both the acidic and basic forms of the molecule are fluorescent, and computational models help to predict the emission wavelengths and lifetimes for each species. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in various environments.

While specific MD studies on this compound are not widely available, simulations on its constituent parts—pyrene and benzoic acid—provide valuable information. Classical MD simulations have been used to investigate the aggregation and collective dynamics of benzoic acid in confined spaces, revealing that confinement can significantly increase viscosity and slow down molecular rotations. nih.gov This is relevant for understanding how the benzoic acid moiety of the title compound might behave in crowded environments or when incorporated into larger structures.

Furthermore, MD simulations of pyrene-labeled molecules have been essential in interpreting experimental data on diffusion-limited processes, such as excimer formation in lipid bilayers. arxiv.org Simulations of pyrene derivatives, like pyrene-polyethylene glycol, have demonstrated their spontaneous adsorption onto surfaces like graphene, where the pyrene group adopts a flat binding orientation. nih.gov These studies highlight the strong non-covalent interactions of the pyrene core, a key feature that would also govern the intermolecular interactions of this compound.

Mechanistic Studies of Reactivity and Photoreactions

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, including those initiated by light (photoreactions).

A key photoreaction mechanism studied for the related pyrene-1-carboxylic acid is its excited-state protonation. nih.gov In a pH range where the ground state exists as the deprotonated carboxylate, excitation creates a molecule that is significantly more basic. Computational models support a mechanism where, during the excited-state lifetime, the carboxylate can react with a proton donor in the surrounding medium. nih.gov This process can be monitored by observing the dual fluorescence from both the excited carboxylate and the newly formed excited carboxylic acid.

Additionally, nonadiabatic surface hopping dynamics simulations on pyrene interacting with other molecules have been used to explore various photochemical pathways. nih.gov These simulations can map out the relaxation processes after light absorption, including transitions between different electronic states (e.g., intersystem crossing from a singlet to a triplet state) and potential bond-breaking or bond-forming reactions. nih.gov Such studies suggest that the pyrene core can participate in complex photoreactions, a characteristic that would be retained in this compound. nih.gov

Structure-Property Relationships Derived from Computational Models

Computational models are essential for establishing clear relationships between a molecule's chemical structure and its observable properties.

Photoacidity: The most prominent structure-property relationship for the pyrene-carboxylic acid family is the dramatic change in pKₐ upon excitation. Computational models directly link this property to the change in electronic structure and the strengthening of the pyrene-carboxyl bond in the excited state. nih.gov

Electronic Properties: The substitution pattern on the pyrene core directly influences the HOMO-LUMO gap. The addition of the carbonyl benzoic acid moiety is predicted to lower the energy gap compared to unsubstituted pyrene, red-shifting its absorption spectrum.

Intermolecular Interactions: The planar, aromatic structure of the pyrene unit, as confirmed by geometry optimizations, leads to strong π-π stacking interactions. MD simulations of related compounds confirm that this structural feature drives self-assembly and adsorption to surfaces, which are key properties for materials science applications. nih.gov

Fluorescence: The rigid and planar structure of the pyrene core is responsible for its characteristic high fluorescence quantum yield. Computational models show how the coupling of the carboxylic acid group can modulate these fluorescence properties, for instance by introducing charge-transfer character into the excited state, which can affect the emission wavelength and intensity.

Applications in Chemical Biology in Vitro/model Systems Focus

Development of 4-(Pyrene-1-carbonyl)benzoic acid as a Fluorescent Probe for Biological Components

This compound and its derivatives are extensively utilized as fluorescent probes to investigate biological systems. The pyrene (B120774) fluorophore exhibits a characteristic monomer emission with a fine structure that is highly sensitive to the polarity of its surroundings. Additionally, at higher local concentrations, it can form an excited-state dimer known as an excimer, which emits at a longer, red-shifted wavelength. This dual emission property allows for ratiometric measurements, providing insights into intermolecular and intramolecular distances and dynamics.

Interaction with Model Lipid Membranes and Vesicles

The interaction of pyrene-based probes with lipid membranes provides valuable information about membrane structure, dynamics, and organization. While specific studies focusing solely on this compound are limited, the behavior of similar pyrene derivatives offers significant insights. When incorporated into lipid vesicles, the fluorescence of the pyrene moiety can report on the local lipid environment. For instance, the ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the probe's lateral diffusion and distribution within the membrane.

Studies on pyrene-labeled phospholipids (B1166683) have shown that the pyrene moiety can perturb the local membrane structure, leading to increased ordering of lipid acyl chains in its vicinity. This ordering effect can extend to the opposing leaflet of the bilayer due to the interdigitation of the pyrene group. The decay of pyrene fluorescence in the presence of excimers within small unilamellar vesicles has been analyzed using models for reactions in restricted geometries, providing a way to detect probe aggregation within the vesicle's lipid core. nih.gov

The analysis of pyrene decay in lipid vesicles at different temperatures and concentrations helps in understanding the reaction rates in these organized lipid phases. nih.gov This information is crucial for interpreting data from experiments using this compound as a membrane probe.

Binding Studies with Proteins and Peptides

The intrinsic fluorescence of this compound makes it a powerful tool for studying protein and peptide binding events. The changes in the fluorescence spectrum of the pyrene moiety upon binding, such as shifts in emission maxima and alterations in fluorescence intensity and lifetime, can provide information about the binding affinity, stoichiometry, and the nature of the binding site.

A notable application is in the study of serum albumins. For example, a phenanthrene–pyrene-based fluorescent probe (PPI) has been used to investigate the microenvironment of bovine serum albumin (BSA). nih.gov Upon binding to BSA, the probe exhibited a blue shift in its emission maximum and an increase in fluorescence intensity, indicating its movement from a polar aqueous environment to a more hydrophobic protein interior. nih.gov Such studies often employ displacement assays with known site-specific binders to identify the binding location on the protein.

Table 1: Illustrative Binding Parameters of a Phenanthrene-Pyrene Probe (PPI) with Bovine Serum Albumin (BSA)

ParameterValueReference
Binding Constant (K)2.5 x 10^5 M^-1 nih.gov
Number of Binding Sites (n)~1 nih.gov
Type of InteractionHydrophobic nih.gov

This table is illustrative and based on a related phenanthrene-pyrene probe, as specific data for this compound was not found.

Furthermore, pyrene-based fluorescent derivatives have been synthesized to stain amyloid fibrils formed by peptides such as Aβ1-42, α-synuclein, and amylin, highlighting the utility of this class of compounds in studying protein aggregation diseases. nih.gov The covalent attachment of pyrene derivatives to proteins, often through site-directed mutagenesis to introduce a reactive cysteine residue, allows for the monitoring of protein conformation and conformational changes. nih.govresearchgate.net

Nucleic Acid (DNA/RNA) Interaction and Conformational Probing

The planar structure of the pyrene moiety allows it to interact with nucleic acids, primarily through intercalation between base pairs or binding to the grooves of the DNA/RNA duplex. These interactions can lead to significant changes in the fluorescence properties of the pyrene probe, providing a means to study nucleic acid conformation and dynamics.

Upon binding to the asymmetric environment of duplex DNA, planar pyrene molecules can exhibit induced circular dichroism (CD), which can be used to probe conformational changes. nih.gov For instance, pyrene has been shown to be a sensitive probe for pH-induced conformational changes in DNA. nih.gov In neutral and basic solutions, pyrene binding to DNA results in positive induced CD bands. However, in moderately acidic solutions, these bands revert to strongly negative, indicating a cooperative conformational change to a protonated duplex state. nih.gov

Studies with synthetic polynucleotides have revealed that pyrene exhibits a preference for guanine-containing sequences in the protonated duplex state, in contrast to its preference for adenine-thymine sequences in neutral solutions. nih.gov This change in base sequence specificity accompanying the conformational change can be monitored through the reversal of the pyrene's induced CD signal.

Dipeptides containing pyrene have been synthesized and shown to bind to the minor grooves of polynucleotides, particularly in AT-rich regions. nih.gov The fluorescence of the pyrene unit in these dipeptides serves as a reporter for binding events. nih.gov

Bioconjugation Strategies Utilizing the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides a versatile handle for bioconjugation, allowing for its covalent attachment to a wide range of biological molecules, including proteins, peptides, and nucleic acids. This conjugation is typically achieved through the formation of an amide bond.

A common strategy involves the activation of the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amino groups present in biomolecules, for example, the lysine (B10760008) residues in proteins or the N-terminus of peptides, to form a stable amide linkage. For instance, pyrene-1-carboxylic acid has been activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a succinimide (B58015) ester, which is then used for coupling to amino acids. nih.gov

This bioconjugation approach allows for the site-specific labeling of biomolecules with the pyrene fluorophore, enabling a wide array of fluorescence-based assays to study their structure, function, and interactions. The resulting pyrene-carboxamide linkage is generally stable under physiological conditions. rsc.orgrsc.org

Intracellular Imaging in Model Cell Lines

The fluorescent properties of pyrene derivatives, including this compound, make them suitable for intracellular imaging applications in model cell lines such as HeLa cells. nih.govrsc.orgresearchgate.net These probes can be introduced into cells, and their subsequent localization and fluorescence changes can provide insights into cellular structure and processes.

Studies involving the intracellular imaging of benzo[a]pyrene (B130552), a related polycyclic aromatic hydrocarbon, have shown its accumulation in lipid-rich structures like lipid droplets and the endoplasmic reticulum. nih.gov While not a direct study of this compound, these findings suggest that the hydrophobic pyrene moiety likely directs the molecule to similar intracellular compartments.

The use of non-functionalized nanoparticles has been demonstrated for imaging HeLa cells, where the nanoparticles are taken up by endocytosis and can be visualized through their fluorescence. nih.govrsc.orgresearchgate.net Similarly, this compound, either as a free molecule or conjugated to a delivery vehicle, can be used to visualize cellular compartments. The sensitivity of its fluorescence to the local environment can be exploited to report on the properties of these compartments. For instance, changes in the E/M ratio could indicate changes in the viscosity or composition of the environment within different organelles.

Future Research Directions and Potential Advancements

Integration of 4-(Pyrene-1-carbonyl)benzoic acid into Multifunctional Hybrid Systems

A significant frontier in materials science is the development of hybrid systems where different components work in synergy to achieve enhanced or novel functionalities. This compound is an exemplary candidate for incorporation into such systems, particularly in metal-organic frameworks (MOFs) and supramolecular assemblies.

The coordination of pyrene-based ligands with metal centers can generate new photophysical and photochemical properties not seen in the isolated molecule. semanticscholar.org The benzoic acid moiety of the compound provides a robust coordination site for linking with metal ions or clusters, while the pyrene (B120774) unit can impart its distinct luminescence and electronic characteristics to the resulting framework. semanticscholar.orgrsc.orgresearchgate.net This integration allows for the construction of MOFs with tailored properties for specific applications. rsc.orgresearchgate.net For instance, pyrene-based MOFs have shown promise in luminescence, photocatalysis, adsorption, and separation. rsc.orgresearchgate.net The extensive π-conjugated system of the pyrene core can facilitate strong π-π interactions, which are crucial for applications like the capture of natural products or other aromatic molecules. researchgate.net

In supramolecular chemistry, the molecule can participate in self-assembly processes. The carboxylic acid group can form strong and predictable hydrogen bonds, often leading to dimer motifs, while the pyrene groups can interact via π-π stacking. nih.gov This dual-interaction capability allows for the programmed assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov Research into combining hydrogen bonds with other non-covalent interactions, such as halogen bonds, demonstrates how multiple weak forces can be used to construct complex and predictable solid-state networks. nih.gov

Rational Design of New Derivatives with Tuned Properties

The functional properties of this compound can be precisely tuned through the rational design and synthesis of new derivatives. By strategically adding or modifying functional groups on either the pyrene core or the benzoic acid ring, researchers can systematically alter its electronic, optical, and binding characteristics.

The photophysical properties are particularly sensitive to substitution. psu.edu The introduction of different substituents can modify the intramolecular charge transfer (ICT) characteristics, leading to shifts in absorption and emission wavelengths and altering fluorescence quantum yields. doi.org For example, the incorporation of an electron-rich pyrene moiety with an electron-transporting 1,3,4-oxadiazole (B1194373) ring can create bipolar molecules with high fluorescence quantum yields suitable for organic light-emitting diodes (OLEDs). doi.org The photophysical properties of several pyrene derivatives are detailed below, illustrating the impact of structural modification.

Photophysical Properties of Selected Pyrene Derivatives
CompoundKey Structural FeatureFluorescence Quantum Yield (Φf)NoteReference
PyreneParent Aromatic Hydrocarbon0.6In deaerated cyclohexane. psu.edu
HL1Pyrene derivative0.26- researchgate.net
Pyrene-based MonomersMultiply-conjugated architectures0.55 - 0.99Exhibit high fluorescence. researchgate.net
Pyrene-substituted 1,3,4-oxadiazolesBipolar moleculesHighDesigned for OLED applications. doi.org

Furthermore, computational methods like Density Functional Theory (DFT) can be employed to predict how structural changes will affect electronic properties, guiding the synthesis of derivatives with optimized characteristics for applications such as fluorescent sensors or electronic devices. researchgate.net This design-led approach can accelerate the discovery of new materials, for instance, by creating derivatives with enhanced binding affinity and selectivity for specific ions or molecules. researchgate.netnih.gov

Exploration of Novel Synthetic Methodologies

Advancements in synthetic organic chemistry can provide more efficient, scalable, and environmentally friendly routes to this compound and its derivatives. While established methods, such as the hydrolysis of a corresponding methyl ester, are effective, there is room for innovation. prepchem.com

One promising avenue is the development of novel catalytic systems. For example, new methods for the synthesis of benzoic acids via the selective oxidation of tolyl precursors using air and a cobalt acetate-based catalyst have been reported. researchgate.net Adapting such catalytic oxidation processes could offer a more direct and atom-economical route. Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise and high-yield formation of carbon-carbon bonds. doi.org This is particularly useful for synthesizing complex precursors to the target molecule by coupling pyrenylboronic acids with substituted benzoic acids. doi.org

The table below summarizes various synthetic approaches that could be relevant for the production of this compound and its derivatives.

Potential Synthetic Methodologies
MethodologyDescriptionPotential AdvantageReference
Ester HydrolysisConversion of a methyl or ethyl ester to the carboxylic acid using a base like KOH.A common and reliable final step in a multi-step synthesis. prepchem.com
Catalytic OxidationDirect oxidation of a methyl group on an aromatic ring to a carboxylic acid using a catalyst and an oxidant like air.High atom economy and potentially greener reaction conditions. researchgate.net
Suzuki-Miyaura CouplingPalladium-catalyzed reaction between a boronic acid and a halide to form C-C bonds.High versatility for creating complex derivatives and precursors. doi.org
Microwave-Assisted SynthesisUsing microwave irradiation to rapidly heat the reaction mixture.Significantly reduced reaction times and potentially higher yields. ambeed.com

Emerging Applications and Unexplored Research Avenues

The unique combination of a large, environmentally sensitive fluorophore and a versatile chemical handle in this compound opens up a wide range of emerging and yet-to-be-explored applications.

Advanced Sensors: The fluorescence of the pyrene moiety is highly sensitive to its local environment, a property that can be harnessed to create highly sensitive chemical sensors. Derivatives have been designed to selectively detect mercury ions (Hg²⁺) via fluorescence quenching. researchgate.net Future work could expand this to a wider range of analytes, including pollutants, metal ions, and biomolecules, by incorporating specific recognition sites into the molecular structure. Pyrene-based MOFs have already been successfully used to detect antibiotics in water. nih.gov

Next-Generation Optoelectronics: Pyrene derivatives are prized for their high fluorescence quantum yields and excellent blue emission, making them ideal candidates for organic light-emitting diodes (OLEDs). doi.orgresearchgate.net Further research could focus on creating derivatives with improved thermal stability and charge transport properties for more efficient and durable devices.

Energy Conversion and Storage: The light-harvesting capabilities of the pyrene core make it attractive for photocatalysis. Pyrene-based MOFs and covalent organic frameworks (COFs) are being investigated for photocatalytic hydrogen production from water and the photoreduction of CO₂. ambeed.comossila.com Moreover, the development of carbonyl-rich conjugated microporous polymers from pyrene-tetraone building blocks for use as supercapacitor electrodes suggests a new direction for energy storage applications. rsc.org Derivatives of this compound could be designed as redox-active components in energy storage materials.

Biomedical Materials: The ability to functionalize the benzoic acid group allows for the attachment of biomolecules or targeting ligands. This could lead to the development of targeted fluorescent probes for cellular imaging. While avoiding therapeutic claims, the design of benzoic acid derivatives as enzyme inhibitors demonstrates the potential for creating biologically active molecules. nih.gov

Covalent Organic Frameworks (COFs): Beyond MOFs, pyrene-based building blocks are being used to construct COFs, which are porous crystalline polymers linked by strong covalent bonds. These materials offer exceptional stability. For example, a COF created from a tetra-aniline derivative of pyrene exhibited high proton conductivity, a crucial property for fuel cell membranes. ossila.com this compound could serve as a monomer in the synthesis of novel COFs with unique electronic and catalytic properties.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Pyrene-1-carbonyl)benzoic acid with high purity?

Answer:
The synthesis typically involves coupling pyrene-1-carbonyl chloride with 4-aminobenzoic acid or its derivatives. Key steps include:

  • Activation of carboxylic acid: Use thionyl chloride (SOCl₂) or oxalyl chloride to convert benzoic acid to its acyl chloride intermediate.
  • Friedel-Crafts acylation: React pyrene with the acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the pyrene-carbonyl moiety.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using DCM/hexane) ensures high purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and π-π stacking interactions between the pyrene and benzoic acid moieties. Key steps:

  • Crystal growth: Optimize solvent evaporation (e.g., DMF/ethanol) to obtain diffraction-quality crystals.
  • Data collection: Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
  • Structure refinement: Employ SHELXL for least-squares refinement, accounting for disorder in the pyrene ring if present. Validate the final structure using R-factors (<5%) and residual electron density maps. Compare with computational models (DFT) to resolve discrepancies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR: Confirm carbonyl stretching vibrations (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • NMR: ¹H NMR (DMSO-d₆) identifies aromatic protons (pyrene: δ 8.0–9.0 ppm; benzoic acid: δ 7.5–8.5 ppm). ¹³C NMR confirms the carbonyl carbon (~190 ppm for ketone, ~170 ppm for carboxylic acid).
  • UV-Vis: Monitor π→π* transitions in pyrene (λmax ~240–350 nm) to assess conjugation integrity .

Advanced: How can electron localization function (ELF) analysis elucidate electronic properties of this compound?

Answer:
ELF analysis (via DFT software like Gaussian or ORCA) maps electron distribution to identify:

  • Conjugation pathways: Delocalization between pyrene’s aromatic system and the carbonyl group.
  • Hydrogen-bonding sites: Electron-rich regions at the carboxylic acid group for intermolecular interactions.
  • Reactivity hotspots: Areas with high ELF values (e.g., carbonyl oxygen) prone to nucleophilic attack. Pair with experimental UV-Vis and cyclic voltammetry to validate computational predictions .

Basic: How to optimize reaction conditions to minimize byproducts during synthesis?

Answer:

  • Temperature control: Maintain ≤80°C to prevent decarboxylation of the benzoic acid group.
  • Catalyst selection: Use AlCl₃ for Friedel-Crafts acylation but avoid excess to reduce side reactions.
  • Solvent choice: Anhydrous dichloromethane (DCM) minimizes hydrolysis of acyl chloride intermediates.
  • Stoichiometry: Use a 1.1:1 molar ratio of pyrene-1-carbonyl chloride to benzoic acid derivative to ensure complete reaction .

Advanced: What computational methods predict the supramolecular assembly of this compound in crystal packing?

Answer:

  • Molecular dynamics (MD) simulations: Simulate crystal growth using force fields (e.g., AMBER) to model π-π stacking and hydrogen-bonding networks.
  • Hirshfeld surface analysis: Visualize intermolecular contacts (C–H···O, O–H···O) with CrystalExplorer. Compare with experimental crystallographic data (e.g., from SHELXL ).
  • DFT-based lattice energy calculations: Assess thermodynamic stability of polymorphs using CRYSTAL17 software .

Basic: How to address solubility challenges during experimental handling?

Answer:

  • Solvent screening: Use polar aprotic solvents (DMF, DMSO) for dissolution. For recrystallization, switch to mixed solvents (e.g., THF/water).
  • Derivatization: Temporarily protect the carboxylic acid group as a methyl ester (using CH₃I/K₂CO₃) to enhance solubility in organic solvents .

Advanced: How does the compound’s fluorescence behavior correlate with its structural features?

Answer:

  • Pyrene’s excimer formation: Monitor fluorescence emission (λem ~375–480 nm) to study aggregation-induced excimer signals.
  • Quenching by carboxylic acid: Compare fluorescence lifetimes (via time-resolved spectroscopy) in protonated vs. deprotonated states.
  • DFT/TD-DFT calculations: Simulate excited-state transitions to assign emission bands to specific electronic transitions .

Basic: What precautions are critical for safe handling in the lab?

Answer:

  • PPE: Use nitrile gloves and goggles to avoid skin/eye contact with aromatic intermediates.
  • Ventilation: Perform reactions in a fume hood due to volatile reagents (e.g., SOCl₂).
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to investigate the compound’s potential as a ligand in coordination polymers?

Answer:

  • Metal coordination studies: React with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water. Characterize via:
    • Single-crystal XRD: Resolve metal-ligand bond distances and coordination geometry.
    • FT-IR: Identify shifts in carbonyl (C=O) and carboxylate (COO⁻) stretches upon metal binding.
    • Thermogravimetric analysis (TGA): Assess thermal stability of the polymer network .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.